2-(Pyrimidin-2-yloxy)aniline
Description
Its reactivity is influenced by the electron-donating NH₂ group and the electron-deficient pyrimidine ring, enabling diverse chemical transformations .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-pyrimidin-2-yloxyaniline |
InChI |
InChI=1S/C10H9N3O/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,11H2 |
InChI Key |
KBYJWCAPAJMLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yloxy)aniline typically involves the reaction of pyrimidine derivatives with aniline. One common method is the nucleophilic substitution reaction where a pyrimidine derivative, such as 2-chloropyrimidine, reacts with aniline under basic conditions to form the desired product . The reaction can be carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2-(Pyrimidin-2-yloxy)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the aniline form.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline moiety can yield nitroso or nitro compounds, while substitution reactions on the pyrimidine ring can introduce various functional groups.
Scientific Research Applications
2-(Pyrimidin-2-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as an inhibitor of enzymes or receptors due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yloxy)aniline involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Positional Isomers: 3- and 4-Pyrimidin-2-ylaniline
- Structural Differences :
- 3-Pyrimidin-2-ylaniline : Pyrimidine attached at the meta position of the aniline ring.
- 4-Pyrimidin-2-ylaniline : Pyrimidine attached at the para position.
- Physical Properties :
- Melting points differ significantly:
- 3-isomer: 99.5–101.5°C
- 4-isomer: 149–152.5°C
The para isomer’s higher symmetry likely enhances crystalline packing efficiency, raising its melting point . - Applications : Both isomers are commercially available (Kanto Reagents) but lack explicit agrochemical use reports compared to the ortho-substituted target compound.
Functional Group Variants: 2-(Pyrimidin-2-yloxy)phenol
- Structural Differences : Replaces the NH₂ group with a hydroxyl (OH) group.
- Synthesis : Synthesized via nucleophilic substitution between 1,2-dihydroxybenzene and 2-chloropyrimidine .
- Properties and Applications: Exhibits fluorescence due to extended conjugation between phenol and pyrimidine. Forms supramolecular chains via O–H⋯N hydrogen bonds and C–H⋯π interactions, unlike the aniline derivative, which may prioritize amine-based interactions .
Herbicidal Derivatives: ZJ0777 and SIOC0163
- Structural Modifications :
- ZJ0777 : 2-Bromo-N-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl)aniline. Adds a bromine substituent and benzylamine linkage.
- SIOC0163 : Pyridin-2-amine analog with bromine substitution.
- Functional Impact: Methoxy groups on pyrimidine enhance lipophilicity, improving herbicidal activity in oilseed rape.
- Deuterated Versions : Synthesized for metabolic tracing and residue quantification in food safety studies .
Chlorinated Analogs: 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline
- Structure : Features chlorine substituents on both pyrimidine (position 6) and aniline (position 4).
- Reported LCMS m/z 245 [M+H]⁺ and HPLC retention time (0.75 min) suggest rapid elution under analytical conditions, useful in high-throughput screening .
Commercial Isomer: 4-(2-Pyrimidinyloxy)aniline
- Structural Difference : Para-substituted pyrimidinyloxy-aniline.
- Properties: SMILES: Nc1ccc(Oc2ncccn2)cc1 (contrasts with ortho isomer’s Nc1ccccc1Oc2ncccn2).
Comparative Data Table
Key Findings and Implications
- Substitution Position : Ortho-substitution in 2-(Pyrimidin-2-yloxy)aniline likely reduces symmetry compared to para isomers, affecting crystallization and solubility .
- Functional Groups: NH₂ (aniline) vs. OH (phenol) alters hydrogen-bonding networks and bioactivity. Aniline derivatives are more suited for agrochemicals, while phenol variants excel in materials science .
- Halogenation : Bromine/chlorine substituents enhance herbicidal potency and analytical traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
